2-(Cyclohex-1-en-1-yl)benzaldehyde
Description
2-(Cyclohex-1-en-1-yl)benzaldehyde is an aromatic aldehyde featuring a cyclohexene ring conjugated to a benzaldehyde moiety. This compound is synthesized via a condensation reaction between cyclohexanone and benzaldehyde in a 1:2 molar ratio, catalyzed by aqueous diethylamine at room temperature, achieving an excellent yield of 85% within 1 hour . The structure combines the electron-withdrawing aldehyde group with the unsaturated cyclohexene ring, influencing its reactivity and physical properties. Its applications span organic synthesis, pharmaceuticals, and materials science, though its precise industrial uses remain underexplored in the available literature.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2 |
InChI Key |
AABWHBQLRLQHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclohex-1-en-1-yl)benzaldehyde can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 or perfluorosulfonic acid resin (HRF5015) under mild conditions. The reaction conditions include a temperature range of 393.15 K and an agitation rate of 300 r/min for about 120 minutes .
Industrial Production Methods
The industrial production of this compound often involves the aldol self-condensation of cyclohexanone. This method is favored due to its low pollution, low cost, and high yield. The reaction produces two resonance isomers, 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, which are intermediates for the synthesis of o-phenylphenol .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 2-(1-Cyclohexenyl)benzoic acid.
Reduction: 2-(1-Cyclohexenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of o-phenylphenol, which is widely used in textile auxiliaries, biocides, heat stabilizers, and surfactants
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The cyclohexene ring can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
P-61: 2-(2-(Cyclohex-1-en-1-yl)-1-fluoro-2-oxoethyl)benzaldehyde
Structural Differences: P-61 introduces a fluorine atom and an oxo group into the ethyl spacer between the benzaldehyde and cyclohexene units, forming a β-fluoro-β-ketoethyl bridge. Synthesis: Prepared using Selectfluor as a fluorinating agent in an ethanol-water mixture, yielding 63% as a pale yellow solid . Properties:
Key Contrasts :
- The oxo group introduces ketone reactivity, enabling conjugate addition reactions absent in 2-(Cyclohex-1-en-1-yl)benzaldehyde.
P-63: 2-(1-Fluoro-2-oxo-2-(thiophen-3-yl)ethyl)benzaldehyde
Structural Differences : Replaces the cyclohexene ring with a thiophene moiety, introducing sulfur heteroatoms.
Synthesis : Similar fluorination protocol as P-61, yielding a yellow solid (specific yield unreported) .
Properties :
Key Contrasts :
- The thiophene group imparts π-conjugation and sulfur-mediated electronic effects, altering UV-Vis absorption and redox behavior.
- Reduced steric bulk compared to cyclohexene may enhance solubility in polar solvents.
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Structural Differences : Substitutes the benzaldehyde group with a 4-methoxyphenyl acetamide chain, introducing hydrogen-bonding capability and methoxy electron-donating effects .
Key Contrasts :
- The amide functionality enables participation in peptide coupling and hydrogen-bonding networks, broadening pharmaceutical relevance.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reactivity and Functional Group Influence
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | Aldehyde, cyclohexene | Aldol condensations, Diels-Alder reactions |
| P-61 | Aldehyde, fluoro-ketoethyl | Fluorine-mediated SN2, ketone alkylation |
| P-63 | Aldehyde, thiophene | Thiophene-directed electrophilic substitution |
Research Findings and Implications
- Synthetic Flexibility : The parent compound’s aldehyde group allows for diverse derivatization, as seen in P-61 and P-63, where fluorination and heterocyclic incorporation modulate electronic properties .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in P-61) enhance stability, while electron-donating groups (e.g., methoxy in acetamide derivatives) improve solubility .
- Applications : Thiophene-containing analogues (e.g., P-63) may find use in optoelectronics due to enhanced π-conjugation, whereas fluorinated derivatives (e.g., P-61) are candidates for bioactive molecule synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
